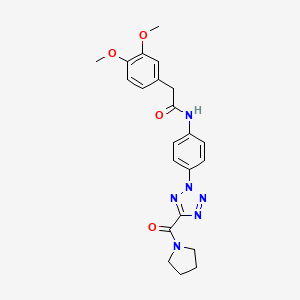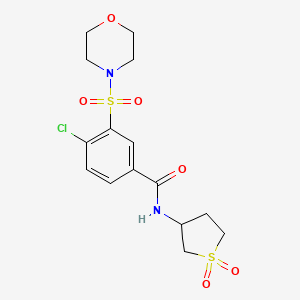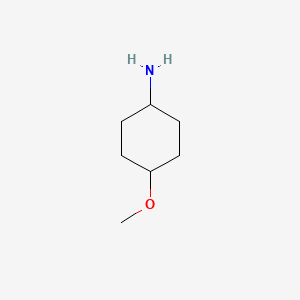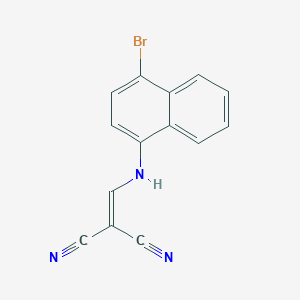
2-(3,4-dimethoxyphenyl)-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(3,4-dimethoxyphenyl)-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)acetamide" is a chemical entity that appears to be related to a class of compounds with potential biological activity. The structure suggests the presence of a dimethoxyphenyl group, a tetrazole ring, and a pyrrolidine moiety, which are common in medicinal chemistry for their diverse pharmacological properties.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions were synthesized and evaluated as opioid kappa agonists, indicating a methodological approach to introducing the pyrrolidine group into the molecule . Another study reported the synthesis of imidazo[1,2-a]pyridine analogues with a 2-(3,4-dimethoxyphenyl) moiety, which could provide insights into the synthetic routes for attaching the dimethoxyphenyl group to the core structure .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various spectroscopic techniques. For example, the structure of N-(4,6-dimethylpyrid-2-yl)acetamide derivatives was elucidated, showing planarity and intramolecular hydrogen bonding contributing to the stability of the molecule . This information could be relevant when considering the conformational aspects of the compound .
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored in the context of creating novel hybrid molecules. A study synthesized hybrids bearing a phenoxy-N-phenylacetamide unit through multi-component reactions, indicating the potential for diverse chemical transformations involving the acetamide moiety .
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related acetamides have been characterized. For instance, the crystal structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides were determined, revealing the influence of halogen substituents on the molecular geometry and intermolecular interactions . These findings could be extrapolated to predict the properties of the compound of interest, such as solubility, melting point, and stability.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Activities
- Antimicrobial Activity : Compounds incorporating similar structural motifs have been synthesized and evaluated for their antimicrobial properties. For instance, thiazolyl N-benzyl-substituted acetamide derivatives have shown Src kinase inhibitory and anticancer activities, indicating potential for development as therapeutic agents (Fallah-Tafti et al., 2011).
Novel Synthetic Methodologies
- Synthetic Approaches : Research has focused on developing novel synthetic methodologies for creating complex molecules, including those with potential medicinal applications. For example, the synthesis and characterization of new polyimides derived from pyridine-bridged aromatic dianhydride and various diamines highlight advances in material science that could be relevant to the synthesis and application of the compound of interest (Wang et al., 2006).
Therapeutic Agent Development
- Inhibitory and Therapeutic Agents : The development of specific inhibitory compounds based on detailed structural analyses, such as orthometallated amidine complexes of palladium, platinum, and nickel(II), provides a foundation for creating targeted therapeutic agents. These studies offer insights into the design and synthesis of new compounds with potential medicinal applications (Barker et al., 1991).
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[4-[5-(pyrrolidine-1-carbonyl)tetrazol-2-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O4/c1-31-18-10-5-15(13-19(18)32-2)14-20(29)23-16-6-8-17(9-7-16)28-25-21(24-26-28)22(30)27-11-3-4-12-27/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQXNLRSLOZWPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N4CCCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-fluorophenyl)-7-[(2-thienylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2553518.png)
![N-[1-(3-Cyanophenyl)cyclopropyl]but-2-ynamide](/img/structure/B2553519.png)
![5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2553520.png)

![6-Cyclobutoxyimidazo[1,2-b]pyridazine](/img/structure/B2553522.png)
![7-(furan-2-yl)-5-(2-oxo-2-phenylethyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2553525.png)

![4-Methyl-3-nitrobenzoic acid [4-oxo-6-[(2-pyrimidinylthio)methyl]-3-pyranyl] ester](/img/structure/B2553532.png)



![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-chlorobenzenesulfonamide](/img/structure/B2553537.png)
![1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2553538.png)
